![molecular formula C5HCl4F5 B3040841 1,2,3,4-Tetrachloro-1,2,3,4,5-pentafluorocyclopentane CAS No. 243977-16-4](/img/structure/B3040841.png)
1,2,3,4-Tetrachloro-1,2,3,4,5-pentafluorocyclopentane
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Overview
Description
Tetrachlorobenzenes are a group of three isomeric chemical compounds. They consist of a benzene ring with four chlorine atoms substituted for hydrogen atoms .
Synthesis Analysis
The synthesis of such compounds generally involves the reaction of chlorine with benzene in the presence of a catalyst such as ferric chloride .Molecular Structure Analysis
The molecular structure of tetrachlorobenzenes is based on a six-carbon ring, with alternating single and double bonds (a benzene ring), and four chlorine atoms attached .Chemical Reactions Analysis
Tetrachlorobenzenes can undergo reactions typical of aromatic halides. For example, they can be dehalogenated under certain conditions .Physical And Chemical Properties Analysis
Tetrachlorobenzenes are typically dense, nonpolar substances. They have a high degree of thermal stability and are resistant to biodegradation .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,2,3,4-tetrachloro-1,2,3,4,5-pentafluorocyclopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4F5/c6-2(11)1(10)3(7,12)5(9,14)4(2,8)13/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFOJXUQZIYKKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)Cl)(F)Cl)(F)Cl)(F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4F5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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